Enantiomeric Identity: (R)-Configuration vs. (S)-Enantiomer and Racemate in Chiral Intermediate Procurement
The (R)-enantiomer hydrochloride (CAS 2488795-56-6) is the stereochemically required intermediate for the synthesis of nilotinib and structurally related BCR-ABL tyrosine kinase inhibitors. The (S)-enantiomer (CAS 1213123-14-8) and the racemic mixture (CAS 1337374-96-5) are commercially cataloged as distinct chemical entities with separate CAS numbers, underscoring that they are not interchangeable . The (R)-configuration at the α-carbon ensures the correct spatial orientation of the amino group during amide bond formation with the nilotinib carboxylate precursor; use of the (S)-enantiomer would produce a diastereomeric intermediate incompatible with the approved drug molecule . This stereochemical specificity is not a matter of potency optimization but of synthetic fidelity to the target molecular scaffold.
| Evidence Dimension | Stereochemical configuration required for nilotinib intermediate coupling |
|---|---|
| Target Compound Data | (R)-configuration (CAS 2488795-56-6 HCl salt; CAS 1213552-98-7 free base); specific optical rotation implied by defined stereocenter |
| Comparator Or Baseline | (S)-enantiomer: CAS 1213123-14-8; Racemic mixture: CAS 1337374-96-5 |
| Quantified Difference | Distinct CAS registries confirming non-interchangeability; defined atom stereocenter count = 1 (R) vs. 1 (S) vs. undefined stereocenter for racemate |
| Conditions | Pharmaceutical intermediate procurement; nilotinib synthetic pathway requiring (R)-α-methylbenzylamine-type chiral auxiliary |
Why This Matters
Procurement of the incorrect enantiomer or racemate leads to failed downstream coupling reactions, wasted synthetic effort, and potential regulatory non-compliance in GMP intermediate production.
